4-Methylchinolin-2,6-Diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

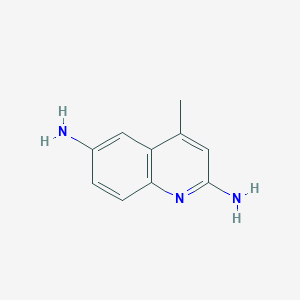

4-Methylquinoline-2,6-Diamine is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are characterized by a benzene ring fused to a pyridine ring The presence of two amino groups at positions 2 and 6, along with a methyl group at position 4, makes 4-Methylquinoline-2,6-Diamine a unique derivative of quinoline

Wissenschaftliche Forschungsanwendungen

4-Methylquinoline-2,6-Diamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.

Industry: In material science, 4-Methylquinoline-2,6-Diamine is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

Biochemical Pathways

Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 4-Methylquinoline-2,6-Diamine is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are not currently available .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinoline-2,6-Diamine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. In this method, aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline.

Another method involves the Friedländer synthesis, where aniline reacts with an aldehyde or ketone to form quinoline derivatives. The specific introduction of amino and methyl groups can be tailored through the choice of starting materials and reaction conditions .

Industrial Production Methods

Industrial production of 4-Methylquinoline-2,6-Diamine typically involves large-scale application of the aforementioned synthetic routes. The Skraup synthesis is favored due to its high yield and scalability. The reaction conditions are optimized to ensure the efficient introduction of functional groups, and purification steps are employed to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylquinoline-2,6-Diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine in nitrobenzene.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinolines.

Substitution: 4-Bromoquinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminoquinoline: Known for its antimalarial activity, particularly in drugs like chloroquine.

2,6-Diaminoquinoline: Studied for its potential antimicrobial properties.

4-Methylquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

4-Methylquinoline-2,6-Diamine is unique due to the combination of its functional groups. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and the exploration of new biological activities.

Biologische Aktivität

4-Methylquinoline-2,6-diamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

4-Methylquinoline-2,6-diamine consists of a quinoline core with methyl and amino substituents that contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound features:

- A methyl group at position 4.

- Amino groups at positions 2 and 6.

These functional groups are crucial for the compound's interaction with biological systems.

The exact mechanism of action for 4-Methylquinoline-2,6-diamine remains partially understood. However, it is believed to interact with various biological targets through:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It could alter receptor activity, influencing cellular signaling pathways.

- Gene expression changes : There may be effects on gene transcription and protein synthesis.

These interactions suggest potential applications in treating diseases related to enzyme dysfunction or receptor anomalies.

Antimicrobial Properties

Research indicates that 4-Methylquinoline-2,6-diamine exhibits strong antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Anticancer Activity

Studies have demonstrated that 4-Methylquinoline-2,6-diamine possesses anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through several pathways, including:

- Activation of caspases : Leading to programmed cell death.

- Inhibition of cell proliferation : Reducing tumor growth rates.

A notable study indicated a significant reduction in cell viability in human cancer cell lines treated with varying concentrations of the compound over 48 hours.

Case Studies

- Antimalarial Activity : A series of derivatives based on 4-methylaminoquinoline were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The modifications in the side chain significantly enhanced their efficacy against drug-resistant strains .

- Carcinogenicity Studies : Research involving neonatal mice exposed to 4-methylquinoline showed an increased incidence of liver tumors in males compared to controls. This highlights the need for further investigation into its long-term effects and potential carcinogenic properties .

- Toxicological Assessments : Toxicity studies conducted on rats indicated systemic long-term effects such as carcinogenicity and mutagenicity, emphasizing the importance of understanding the safety profile of this compound before clinical applications .

Applications in Medicinal Chemistry

4-Methylquinoline-2,6-diamine serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity while reducing toxicity. Ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents targeting various diseases.

Eigenschaften

IUPAC Name |

4-methylquinoline-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBVOMPQYBAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.